molecular formula C17H25N3O2 B1460101 Vildagliptin Impurity E CAS No. 1789703-37-2

Vildagliptin Impurity E

Cat. No. B1460101
M. Wt: 303.4 g/mol
InChI Key: ZZYCWDSBZNHPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin Impurity E is an impurity of Vildagliptin, an anti-hyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class . Vildagliptin is used in combination to treat Diabetes Mellitus Type 2 .

Scientific Research Applications

Identification and Characterization

  • Vildagliptin, an oral anti-diabetic drug, includes Impurity E, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. Its structure was proposed using LC/ESI-MS(n) study. This impurity degrades into another stable impurity, Impurity F, identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. These findings were significant in understanding the stability and degradation pathways of vildagliptin (Kumar et al., 2016).

Impurity Quantification and Analysis

  • A UPLC-ESI/Q-TOF MS/MS method for the determination of vildagliptin and its organic impurities, including Impurity E, was developed. This method is crucial for assuring the quality of vildagliptin in treating diabetes mellitus (Giordani et al., 2020).
  • A stability indicating RP-HPLC method was developed for quantitative determination of known and unknown impurities, including Impurity E, in vildagliptin tablets. This contributes to the quality control of vildagliptin pharmaceutical products (Mahajan et al., 2020).

Safety and Toxicity Studies

  • An in vitro study evaluated the toxicity of vildagliptin and its impurities, including Impurity E, on 3T3 cells. This research helps in understanding the biological safety of vildagliptin and its impurities in pharmaceutical formulations (Giordani et al., 2019).

Metabolite and Patient-Centric Specifications

  • Research on vildagliptin's impurities, including Impurity E, led to the development of patient-centric specifications for impurities, using metabolite data to ensure safety and effectiveness in pharmaceutical products (Charoo et al., 2021).

properties

IUPAC Name

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYCWDSBZNHPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vildagliptin Impurity E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vildagliptin Impurity E
Reactant of Route 2
Vildagliptin Impurity E
Reactant of Route 3
Vildagliptin Impurity E
Reactant of Route 4
Vildagliptin Impurity E
Reactant of Route 5
Vildagliptin Impurity E
Reactant of Route 6
Vildagliptin Impurity E

Citations

For This Compound
1
Citations
N Kumar, SR Devineni, G Singh, A Kadirappa… - … of pharmaceutical and …, 2016 - Elsevier
Vildagliptin is a member of a new class of oral anti-diabetic drug. One unknown impurity was identified in the range of 0.01–0.06% in different laboratory batches of vildagliptin along …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.